N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-N-(4-methyl-2-quinazolinyl)amine
Description
This compound features a 1,3,5-triazine core substituted with an isopropyl group at the 5-position and a 4-methylquinazolin-2-amine moiety. The isopropyl substituent enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C15H20N6 |
|---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-methyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C15H20N6/c1-10(2)21-8-16-14(17-9-21)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
ZSNHKJYQFSPVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)C(C)C |
Origin of Product |
United States |
Biological Activity
N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-N-(4-methyl-2-quinazolinyl)amine is a compound characterized by its unique structural features that may contribute to its biological activity. This article aims to explore the biological activity of this compound through various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydro-triazine moiety and a quinazoline ring. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 270.34 g/mol |
| CAS Number | Not available |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound exhibits affinity for specific receptors which may mediate its pharmacological effects.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell proliferation and apoptosis.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Anticancer Activity : Research has indicated that derivatives of quinazoline exhibit significant anticancer properties through apoptosis induction in cancer cells.
- Antimicrobial Effects : Compounds with similar structures have shown promising antimicrobial activity against various pathogens.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of quinazoline derivatives on cancer cell lines. The results demonstrated that:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent activity.
Interaction Studies
Understanding the interaction profile of this compound with biological targets is crucial for elucidating its mechanism of action.
Key Findings from Interaction Studies:
- Binding Affinity : High binding affinity was observed with certain kinases known to be involved in cancer progression.
- Selectivity : The compound demonstrated selectivity towards specific receptor subtypes over others.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(5-isopropyl-1,4,5,6-tetrahydro-triazine) | Anticancer | 15 |
| N-(4-methyl-2-quinazolinyl)amine | Antimicrobial | 12 |
| N-(1-benzothiazol-2-yl)-N-(5-isopropyl...) | Anticancer | 18 |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural homology with the target molecule, differing primarily in substituents on the triazine and quinazoline rings:
Key Findings from Comparative Studies
Lipophilicity and Bioavailability: The target compound’s isopropyl group provides moderate lipophilicity (logP ~2–3, estimated), comparable to the benzyl-substituted analog (logP ~3.5) . In contrast, morpholine or piperidine substituents (e.g., in bis(morpholino-triazine) derivatives) reduce logP significantly due to their polar nature . The 4-methylquinazoline moiety balances hydrophobicity, enabling better solubility than chloro- or phenyl-substituted analogs (e.g., 6-chloro-4-phenylquinazoline in ).
Synthetic Challenges: Mono- and di-substitution on the triazine ring often requires sequential reactions with cyanuric chloride, as seen in amino acid derivatives . The target compound’s synthesis likely involves similar steps but avoids steric hindrance due to the isopropyl group’s compact size compared to bulkier substituents like benzyl or cyclohexyl .
The target compound’s 4-methylquinazoline group may confer analogous activity but with reduced metabolic liability compared to halogenated derivatives . Carborane-containing triazines (e.g., ) show high nucleophilicity but face formulation challenges, whereas the target molecule’s simpler structure may improve synthetic scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
